10-Dodecenoic acid
Description
Contextualization of Unsaturated Fatty Acids and Oxylipins in Chemical Biology and Biochemistry
Unsaturated fatty acids and their oxygenated derivatives, known as oxylipins, are central to a multitude of processes in chemical biology and biochemistry. taylorandfrancis.comnih.govportlandpress.com Oxylipins are bioactive lipid metabolites that are formed from the oxidation of polyunsaturated fatty acids (PUFAs). taylorandfrancis.comnih.gov This oxidation can occur either enzymatically, through the action of enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450, or non-enzymatically via autooxidation. taylorandfrancis.comresearchgate.net
These molecules act as pivotal signaling mediators, functioning in a hormone-like manner in a vast array of biological phenomena. mdpi.com In mammals, they are crucial in regulating inflammatory processes, with different oxylipins exhibiting either pro-inflammatory or anti-inflammatory properties. taylorandfrancis.commdpi.com For instance, oxylipins derived from omega-6 fatty acids are generally pro-inflammatory, while those from omega-3 fatty acids tend to be anti-inflammatory. mdpi.com In plants, oxylipins are integral to defense mechanisms against pathogens and herbivores, and they also play roles in growth and development. nih.govontosight.ai The structural diversity of oxylipins, which includes hydroxy, oxo, or keto-fatty acids, contributes to their wide range of biological activities. nih.gov
Historical Trajectories and Pivotal Discoveries in Dodecenoic Acid Research
The study of dodecenoic acids has a notable history, particularly in the context of plant biology. In 1939, American chemists James English Jr. and James Frederick Bonner, along with Dutch scientist Arie Jan Haagen-Smit, isolated a substance from wounded bean plants which they named "traumatic acid." wikipedia.org This dicarboxylic acid was demonstrated to be a potent wound-healing agent in plants, stimulating cell division near a wound site to form a protective callus. wikipedia.org
For a considerable time, traumatic acid was considered the primary "wound hormone" in plants. nih.gov However, subsequent research revealed that another compound, 12-oxo-trans-10-dodecenoic acid, was the actual precursor and a more direct signaling molecule in the wound response. nih.gov This compound was named "traumatin." nih.gov It was discovered that traumatic acid is formed from the autooxidation of traumatin (B1237919), and that traumatin itself is a natural, growth-regulating compound. nih.gov Analyses of runner beans, the original source of traumatic acid isolation, showed the presence of traumatin but not traumatic acid, and the amount of endogenous traumatin increased upon wounding. nih.gov Further experiments demonstrated the enzymatic synthesis of traumatin from linoleic acid in plant extracts, whereas no such enzymatic synthesis was observed for traumatic acid. nih.gov
Identification of Key Isomers and Metabolites: Emphasis on 10-Dodecenoic Acid, 12-oxo-trans-10-dodecenoic Acid (Traumatin), and 9,12-dioxo-10(E)-dodecenoic Acid (DODE)
The family of dodecenoic acids and their derivatives encompasses several key isomers and metabolites with distinct structures and biological functions.
This compound is a monounsaturated fatty acid with the double bond located at the tenth carbon. nih.gov It is a medium-chain fatty acid and exists as a precursor to more complex derivatives. nih.govhmdb.ca
12-oxo-trans-10-dodecenoic Acid (Traumatin) is a key oxylipin in plants, functioning as a wound hormone. ebi.ac.uk It is a monounsaturated fatty acid with a trans double bond between carbons 10 and 11 and an oxo group at carbon 12. nih.gov Traumatin is biosynthesized from the oxidation of polyunsaturated fatty acids like linoleic acid through the action of lipoxygenase and hydroperoxide lyase. It plays a crucial role in plant defense by promoting cell division in damaged tissues.
9,12-dioxo-10(E)-dodecenoic Acid (DODE) is another significant metabolite derived from the degradation of the linoleic acid hydroperoxide, 13-hydroperoxy-9,11(Z,E)-octadecadienoic acid (13-HPODE). nih.gov This molecule is a reactive α,β-unsaturated aldehyde that can readily modify proteins and DNA. nih.govresearchgate.net Its structure is similar to other known signaling molecules, suggesting a role in cellular communication. ontosight.ai The formation of DODE has been observed in lentil seeds and is a product of lipid peroxidation. researchgate.netnih.gov
Below is an interactive data table summarizing the key properties of these compounds.
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Key Role |
| This compound | (E)-dodec-10-enoic acid | C12H22O2 | 198.30 | Precursor to other fatty acids |
| 12-oxo-trans-10-dodecenoic Acid (Traumatin) | (10E)-12-oxododec-10-enoic acid | C12H20O3 | 212.2854 | Plant wound hormone |
| 9,12-dioxo-10(E)-dodecenoic Acid (DODE) | (E)-9,12-dioxododec-10-enoic acid | C12H18O4 | 226.27 | Reactive signaling molecule |
Current Research Frontiers and Unexplored Potential of Dodecenoic Acid Chemistry and Biology
The field of dodecenoic acid research continues to evolve, with several exciting frontiers currently being explored. One area of significant interest is the potential application of these compounds and their derivatives in agriculture. ontosight.ai Research into traumatin and related molecules may lead to the development of novel agrochemicals that enhance crop resistance to diseases and pests. ontosight.ai
Furthermore, the reactivity of molecules like DODE with proteins and other biomolecules is a burgeoning area of study. nih.govresearchgate.net Understanding how these lipid-derived electrophiles modify cellular components can provide insights into the mechanisms of oxidative stress and cellular signaling. The identification of specific protein targets of DODE is a key research focus. nih.gov
The biosynthesis of these compounds also presents opportunities for biotechnological applications. For example, the enzymatic synthesis of 12-oxododecenoic acid is being investigated as a potential precursor for the production of biopolymers. d-nb.info The intricate signaling pathways involving dodecenoic acid derivatives in various organisms, from bacteria to plants, are also an active area of investigation, with the potential to uncover new therapeutic targets and strategies for controlling bacterial infections. nih.gov The full scope of the biological roles of the various isomers and metabolites of dodecenoic acid is still being elucidated, promising a rich field for future scientific discovery.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
(E)-dodec-10-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-3H,4-11H2,1H3,(H,13,14)/b3-2+ |
InChI Key |
AZCVFLMXESYPIR-NSCUHMNNSA-N |
SMILES |
CC=CCCCCCCCCC(=O)O |
Isomeric SMILES |
C/C=C/CCCCCCCCC(=O)O |
Canonical SMILES |
CC=CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization Strategies for 10 Dodecenoic Acid
Chemo-Selective Synthesis Routes for 10-Dodecenoic Acid and Specific Oxo-Dodecenoic Isomers
The precise synthesis of this compound and its related oxo-isomers is of significant interest due to their potential as precursors for polymers and other valuable chemicals. Researchers have explored various chemical strategies to achieve chemo-selectivity, focusing on controlling the position of unsaturation and oxidation.
Stereo- and Regioselective Total Synthesis Approaches and Methodological Advancements
Total synthesis provides a powerful means to construct complex molecules like this compound from simpler, readily available starting materials. These approaches often prioritize stereo- and regioselectivity to yield a specific isomer.
A notable strategy involves the use of the Wittig or Horner-Wadsworth-Emmons reaction. For instance, the synthesis of (E)-10-hydroxy-2-decenoic acid has been achieved through a one-pot, tandem oxidation-Wittig process starting from 1,8-octanediol. researchgate.net Subsequent hydrolysis of the resulting ester yields the desired acid. researchgate.net This method highlights the importance of the 8-hydroxy or 8-acetyloxy)octanal precursor, which itself often requires a multi-step synthesis from compounds like cyclooctanone (B32682) or oleic acid. researchgate.net
Researchers have also explored chemo- and regioselective transformations of common intermediates. For example, starting from allyl bromide and 1,7-octadiene, a key building block, 7-octen-1-yl acetate (B1210297), can be generated and subsequently transformed into 9-oxo- and 10-hydroxy-2(E)-decenoic acids. researchgate.net Such strategies, which avoid the use of protecting groups and employ environmentally friendly reagents, are gaining traction. researchgate.netorganic-chemistry.org The Doebner-Knoevenagel condensation has also been highlighted as a crucial reaction for the high-yielding and selective preparation of α,β-unsaturated acids like 9-oxo-2(E)-decenoic acid. researchgate.net
Recent advancements in total synthesis have focused on developing concise and scalable routes. For example, a concise total synthesis of (−)-berkelic acid was achieved through the scalable synthesis of a triol segment and the regio- and stereoselective synthesis of the tetracyclic skeleton. rsc.org Similarly, the total synthesis of (+)-omphadiol was accomplished in 10 steps from (R)-carvone, featuring a chemo- and regioselective formal hydration of the enone. organic-chemistry.org These examples showcase the power of modern synthetic methods to construct complex, stereochemically rich molecules with high precision. organic-chemistry.orgnih.gov
Partial Synthesis and Directed Functional Group Transformations
Partial synthesis, which starts from a precursor that already contains a significant portion of the target molecule's carbon skeleton, offers a more direct route to this compound and its derivatives. A key strategy in this area is the directed functionalization of C–H bonds.
Manganese-catalyzed γ-lactonization of unactivated primary C–H bonds in carboxylic acids represents a significant advancement. acs.org This method utilizes a chiral manganese catalyst and aqueous hydrogen peroxide to promote intramolecular lactonization under mild conditions. acs.org The reaction proceeds via carboxylate binding to the metal center, followed by a 1,7-hydrogen atom transfer (HAT) from a primary γ-C–H bond to a highly reactive Mn(IV)-oxyl intermediate. acs.org This generates a carbon radical that rapidly lactonizes. acs.org This approach has been successfully applied to the late-stage oxidation of complex molecules. acs.org
The selective oxidation of a single methyl group among multiple ones remains a challenge but holds immense synthetic potential. acs.org Another example of partial synthesis is the conversion of Vogel's compound to prodigiosin (B1679158) by condensation with 2-methyl-3-amylpyrrole under acidic conditions. nih.gov This demonstrates how a readily available, complex fragment can be utilized to construct a larger natural product. nih.gov
Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomers
Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule directly. wikipedia.org This is crucial as different enantiomers can exhibit distinct biological activities. tcichemicals.com Several approaches exist to achieve enantioselectivity.
Asymmetric Catalysis: This method employs chiral catalysts, such as coordination complexes or organocatalysts, to favor the formation of one enantiomer. symeres.com These catalysts are often effective at low concentrations, making them suitable for industrial applications.
Chiral Auxiliaries: A chiral auxiliary is an organic compound that is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org The Evans aldol (B89426) reaction is a well-known example of a reaction that utilizes a chiral auxiliary to introduce two asymmetric carbons. tcichemicals.com
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, such as an amino acid or a sugar, and manipulates it through a series of reactions to obtain the desired chiral target molecule. wikipedia.org
Chiral Resolution: When a racemic mixture (a 1:1 mixture of enantiomers) is produced, chiral resolution techniques can be employed to separate the enantiomers.
Classical Resolution: This involves reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by methods like crystallization. york.ac.uk
Enzymatic Resolution: Enzymes can be used to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. symeres.com
Chiral Chromatography: This technique uses a chiral stationary phase to separate enantiomers based on their differential interactions with the column. symeres.com
Biocatalytic and Biotechnological Production of Dodecenoic Acids
Biocatalysis and biotechnology offer sustainable and highly selective alternatives to traditional chemical synthesis for producing dodecenoic acids and their derivatives. These methods often utilize whole microbial cells or isolated enzymes to perform specific chemical transformations under mild conditions.
Microbial Fermentation Systems for Enhanced Production and Conversion
Microbial fermentation is a cornerstone of biotechnology, enabling the large-scale production of various chemicals from renewable feedstocks. rsc.org Engineered microorganisms can be designed to convert simple sugars or other substrates into valuable products like dodecenoic acids.
For instance, engineered Saccharomyces cerevisiae has been used for the production of medium-chain α,ω-dicarboxylic acids. frontiersin.org By overexpressing specific genes and deleting others to block competing metabolic pathways, researchers can channel the metabolic flux towards the desired product. frontiersin.org Similarly, genetically engineered strains of Escherichia coli are employed in the commercial production of 1,3-propanediol (B51772) from glucose. rsc.org
The production of dodecanedioic acid from dodecanoic acid using Candida species has also been explored. rsc.orgnih.gov While some projects have faced economic challenges, the underlying fermentation technology is established. rsc.org The choice of microbial host is critical, with E. coli being favored for its genetic tractability and suitability for high-cell-density processes. nih.gov
Recent research has focused on developing multi-enzymatic cascades within a single microbial host for the one-pot synthesis of complex molecules from simple starting materials. For example, a multi-enzymatic cascade was designed in E. coli for the production of dodecanedioic acid from linoleic acid, utilizing enzymes from the lipoxygenase pathway. nih.gov
Table 1: Examples of Microbial Fermentation for Dodecenoic Acid-Related Compounds
| Microorganism | Substrate | Product | Key Engineering Strategies | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Decanoic acid, Dodecanoic acid | Dicarboxylic acids | Overexpression of CYP94C1 and ATR1, deletion of FAA1 and FAA4 | frontiersin.org |
| Escherichia coli | Glucose | 1,3-Propanediol | Genetic engineering | rsc.org |
| Candida viswanathii | Dodecanoic acid | Dodecanedioic acid | Strain isolation and optimization | nih.gov |
| Escherichia coli | Linoleic acid | Dodecanedioic acid | Co-expression of lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and NADH oxidase | nih.gov |
Enzymatic Synthesis and Biotransformations utilizing Isolated Enzymes (e.g., Hydroperoxide Lyases, Lipoxygenases)
Isolated enzymes offer a high degree of specificity and can be used to catalyze reactions that are difficult to achieve through traditional chemistry. The lipoxygenase (LOX) pathway, found in plants, is a rich source of enzymes for the production of various oxylipins, including dodecenoic acids. mdpi.comuliege.be
The key enzymes in this pathway are lipoxygenases and hydroperoxide lyases (HPLs). mdpi.com LOXs catalyze the dioxygenation of polyunsaturated fatty acids like linoleic acid to form hydroperoxides. mdpi.com Subsequently, HPLs cleave these hydroperoxides to produce aldehydes and ω-oxo acids. mdpi.com For example, 13-hydroperoxyoctadecadienoic acid (13-HPODE) is cleaved by 13-HPL to yield hexanal (B45976) and 12-oxo-9(Z)-dodecenoic acid. d-nb.infonih.gov
Researchers have developed multi-enzyme cascades using isolated enzymes to produce these compounds. A one-pot enzyme cascade starting from safflower oil, which is rich in linoleic acid, has been developed using a lipase, soybean lipoxygenase (LOX-1), and a recombinant papaya hydroperoxide lyase (HPLCP-N). d-nb.infonih.govdntb.gov.ua This cascade achieved a 43% yield of 12-oxo-9(Z)-dodecenoic acid. d-nb.infonih.govdntb.gov.ua The efficiency of this process can be further enhanced by optimizing reaction conditions and enzyme immobilization. researchgate.net
Furthermore, these enzymatic cascades can be coupled with other enzymes to produce a wider range of derivatives. For instance, by adding a transaminase to the LOX-HPL cascade, 12-aminododecenoic acid, a precursor for nylon-12, can be synthesized from linoleic acid. nih.gov
Table 2: Enzymatic Synthesis of Dodecenoic Acid Derivatives
| Enzyme(s) | Substrate | Product(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Lipase, Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | Safflower oil (Trilinolein) | 12-oxo-9(Z)-dodecenoic acid, Hexanal | One-pot cascade with 43% yield. d-nb.infonih.govdntb.gov.ua | researchgate.net |
| Papaya Hydroperoxide Lyase (HPLCP-N) | 13S-HPODE | 12-oxo-9(Z)-dodecenoic acid | 90% yield in 10 seconds. d-nb.infonih.govdntb.gov.ua | mdpi.com |
| LOX-1, HPLCP-N, ω-Transaminase (TRAD) | Linoleic acid | 12-aminododecenoic acid | Achieved 12% conversion in a three-enzyme cascade. nih.gov | nih.gov |
Genetic Engineering and Metabolic Pathway Engineering for Biosynthesis Optimization
The biosynthesis of specific medium-chain fatty acids like this compound in microbial systems presents a promising avenue for sustainable production, moving away from complex chemical syntheses. Genetic and metabolic pathway engineering in microorganisms such as Escherichia coli and Saccharomyces cerevisiae are central to optimizing yields. The core strategies involve enhancing the precursor supply, introducing specific enzymes for chain length determination and unsaturation, and blocking competing metabolic pathways that consume the target molecule or its precursors.
Research into the biosynthesis of related α,β-unsaturated fatty acids, such as trans-2-decenoic acid, provides a blueprint for this compound production. mdpi.com A key strategy is the deletion of genes involved in fatty acid degradation (β-oxidation), primarily the fadD and fadE genes in E. coli. This prevents the breakdown of fatty acid intermediates, thereby increasing their intracellular concentration and availability for conversion into the desired product. tandfonline.com
To control the chain length and produce medium-chain fatty acids (MCFAs), heterologous thioesterases (Tes) with specificities for C12 acyl-acyl carrier protein (ACP) substrates are introduced. Thioesterases are crucial as they cleave the fatty acid from the ACP, terminating its elongation. For instance, the overexpression of a thioesterase from Umbellularia californica (UcFatB1) can be employed to increase the pool of C12 fatty acids. nih.gov
The introduction of the terminal double bond at the ω-2 position (C-10) requires specific desaturase or P450 monooxygenase enzymes. While direct biosynthesis of this compound is not extensively documented, pathways for related hydroxylated and unsaturated fatty acids have been constructed. For example, the biosynthesis of 10-hydroxy-2-decenoic acid (10-HDA) in E. coli was achieved by introducing a thioesterase to produce the precursor trans-2-decenoic acid, followed by terminal hydroxylation using an engineered bacterial cytochrome P450 enzyme (CYP153A). nih.govacs.org A similar approach, using a P450 enzyme capable of terminal desaturation or a related enzyme system, could be envisioned for this compound synthesis. Engineering the redox partners and optimizing cofactor regeneration (NADPH for P450s) are critical for maximizing the efficiency of such enzymatic steps. nih.govresearchgate.net
The table below summarizes key genetic elements and strategies that can be engineered for the optimized biosynthesis of this compound.
| Genetic Target/Strategy | Organism | Function/Purpose | Research Findings/Rationale |
| β-Oxidation Deletion (e.g., ΔfadD, ΔfadE) | E. coli | Prevent degradation of fatty acid products and intermediates. | Deletion of β-oxidation genes is a common strategy to increase the intracellular pool of free fatty acids for producing biofuels and other derivatives. tandfonline.com |
| Thioesterase Overexpression (e.g., UcFatB1) | E. coli / S. cerevisiae | Control fatty acid chain length by specific cleavage of C12-ACP. | Heterologous thioesterases are used to dictate the chain length of fatty acids produced, with specific enzymes favoring medium-chain substrates. nih.gov |
| P450 Monooxygenase Introduction (e.g., Engineered CYP153A) | E. coli / S. cerevisiae | Catalyze terminal hydroxylation, a step that can be adapted for desaturation. | Engineered P450 systems have been successfully used to produce terminally functionalized fatty acids like 10-HDA from decanoic acid precursors. nih.govacs.orgresearchgate.net |
| Cofactor Regeneration System Enhancement | E. coli / S. cerevisiae | Ensure sufficient supply of cofactors (e.g., NADPH) for P450 enzyme activity. | Coupling P450 enzymes with systems like glucose dehydrogenase (GDH) regenerates the necessary cofactors, improving catalytic efficiency. acs.org |
| Precursor Pathway Enhancement | E. coli / S. cerevisiae | Increase the flux towards acetyl-CoA and malonyl-CoA, the building blocks of fatty acids. | Overexpression of key enzymes in the central carbon metabolism can channel more carbon into fatty acid synthesis. mdpi.com |
Chemical Derivatization Strategies for Structure-Activity Relationship (SAR) Studies and Materials Science Applications
The carboxylic acid moiety of this compound is a prime site for chemical modification to generate a library of derivatives. These derivatives, particularly esters and amides, are synthesized to modulate the compound's physicochemical properties, such as polarity, lipophilicity, and chemical reactivity. Such modifications are fundamental in structure-activity relationship (SAR) studies to probe interactions with biological systems or to fine-tune material properties. nih.gov
Ester Synthesis: Esters of this compound can be readily prepared through Fischer esterification, where the fatty acid is refluxed with an alcohol (e.g., methanol (B129727), ethanol) in the presence of an acid catalyst like p-toluenesulfonic acid. google.com Alternatively, for more sensitive substrates or milder conditions, the carboxylic acid can be activated, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol.
Amide Synthesis: Amide derivatives are synthesized by reacting this compound with a primary or secondary amine. This reaction typically requires activation of the carboxylic acid to overcome the low reactivity of the carboxyl group. Common methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonitrilic chloride. iajpr.com For instance, reacting the fatty acid with an amine in the presence of phosphonitrilic chloride and a non-nucleophilic base like N-methyl morpholine (B109124) provides the corresponding amide in high yield under mild conditions. iajpr.com Biocatalytic methods using enzymes such as carboxylic acid reductases (CARs) have also been developed for the selective formation of amide bonds under aqueous conditions, avoiding competing esterification when amino alcohols are used. nih.gov
The table below outlines synthetic routes to key functionalized derivatives of this compound.
| Derivative Type | Reagents and Conditions | Purpose/Application |
| Methyl/Ethyl Esters | Methanol or Ethanol, p-toluenesulfonic acid, reflux. google.com | SAR studies, intermediates for further reactions, property modulation (e.g., volatility). |
| Long-Chain Wax Esters | Long-chain alcohol (e.g., dodecanol), DCC or other coupling agents. | Lubricants, cosmetic ingredients, property modulation. acs.org |
| Simple Amides (e.g., Anilides) | Aniline, Phosphonitrilic Chloride, N-Methyl Morpholine in Dichloromethane. iajpr.com | SAR studies, precursors for more complex molecules. asm.org |
| N-acyl-amino acid Esters | Amino acid ester hydrochloride, coupling agent (e.g., EDC/HOBt). | Enhancing bioavailability, creating biocompatible surfactants. |
| Glucamine Amides | D-Glucamine, Carboxylic Acid Reductase (CAR), ATP regeneration system. nih.gov | Synthesis of non-ionic, biodegradable surfactants. |
The dual functionality of this compound—a terminal double bond and a carboxylic acid—offers rich opportunities for generating diverse analogues through oxidative and reductive transformations. These reactions can target either functional group selectively or both simultaneously, leading to a wide array of structures for further investigation.
Oxidative Transformations:
At the Double Bond: The C10-C11 double bond is susceptible to various oxidative reactions.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 10,11-epoxydodecanoic acid. Epoxides are valuable intermediates for synthesizing diols and other functionalized derivatives.
Oxidative Cleavage: Treatment with strong oxidizing agents like ozone (O₃) followed by an oxidative workup (e.g., with hydrogen peroxide) will cleave the double bond to yield two carboxylic acids: sebacic acid (a C10 dicarboxylic acid) and acetic acid. This transformation is particularly relevant for creating polymer monomers. ieabioenergy.com
Dihydroxylation: Reaction with osmium tetroxide (OsO₄) or under milder conditions with potassium permanganate (B83412) (KMnO₄) at low temperatures yields 10,11-dihydroxydodecanoic acid.
At the Allylic Position: The carbon atoms adjacent to the double bond can also be targeted for oxidation. The formation of hydroperoxides and subsequent transformation into keto- or hydroxy-derivatives, such as 9,12-dioxo-10(E)-dodecenoic acid from linoleic acid degradation, illustrates the complex oxidative chemistry possible for unsaturated fatty acids. researchgate.netnih.gov
Reductive Transformations:
At the Double Bond: The double bond can be saturated through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This reaction converts this compound into its saturated counterpart, dodecanoic acid (lauric acid).
At the Carboxylic Acid: The carboxyl group can be reduced to a primary alcohol. This typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. This transformation yields 10-dodecen-1-ol. If both the double bond and the carboxylic acid are to be reduced, catalytic hydrogenation under more forcing conditions or a two-step process can be employed to produce dodecan-1-ol.
| Transformation | Reagent(s) | Product Analogue |
| Epoxidation | m-CPBA | 10,11-Epoxydodecanoic acid |
| Oxidative Cleavage | 1. O₃; 2. H₂O₂ | Sebacic acid |
| Dihydroxylation | OsO₄, NMO | 10,11-Dihydroxydodecanoic acid |
| Hydrogenation (Double Bond) | H₂, Pd/C | Dodecanoic acid |
| Reduction (Carboxylic Acid) | LiAlH₄ or BH₃ | 10-Dodecen-1-ol |
This compound is a valuable platform molecule for the synthesis of bio-based monomers, which are essential for producing more sustainable polymers like polyamides and polyesters. Its structure contains two key functional handles—the carboxylic acid and the terminal double bond—that can be chemically converted into polymerizable groups.
A primary strategy involves the oxidative cleavage of the C10-C11 double bond. As mentioned previously, this reaction can generate sebacic acid (decanedioic acid), a C10 α,ω-dicarboxylic acid. ieabioenergy.com Sebacic acid is a well-established commercial monomer used in the production of high-performance polyamides, such as Nylon 6,10 (with hexamethylenediamine) and Nylon 10,10 (with 1,10-diaminodecane). ieabioenergy.comresearchgate.net It is also used in polyesters, plasticizers, and lubricants.
Another pathway to create bifunctional monomers involves transformations that utilize both ends of the molecule. For example:
ω-Amino Acids: The terminal double bond can be converted to an amino group. One potential route is hydroboration-oxidation to yield 11-hydroxydodecanoic acid, followed by conversion of the hydroxyl group to an amine. A more direct approach could involve hydroamination. The resulting 11-aminododecanoic acid is an A-B type monomer that can undergo self-polycondensation to produce Polyamide 11 (Nylon 11), a high-performance bioplastic known for its excellent thermal and chemical resistance. ieabioenergy.com
Hydroxy Acids: The terminal double bond can be converted into a hydroxyl group via hydroboration-oxidation, yielding 12-hydroxydodecanoic acid . This hydroxy acid can be used as a monomer for polyester (B1180765) synthesis or as a precursor for other monomers like 12-aminododecanoic acid for Nylon 12 production. d-nb.info
The inherent functionality of this compound also allows it to participate directly in certain polymerization reactions. The terminal double bond can undergo free-radical polymerization or be used in thiol-ene click reactions, while the carboxylic acid can be esterified to attach other polymerizable groups, such as acrylates or methacrylates. This creates multifunctional monomers that can act as cross-linkers or building blocks for complex polymer architectures. The development of enzyme cascades to produce bifunctional intermediates like 12-oxo-9(Z)-dodecenoic acid further highlights the potential of fatty acid derivatives as precursors for bio-based polymers. d-nb.infonih.gov
| Monomer Derived from this compound | Conversion Pathway | Resulting Polymer Class | Example Polymer |
| Sebacic Acid (Decanedioic acid) | Oxidative cleavage of the double bond. ieabioenergy.com | Polyamide, Polyester | Nylon 6,10, Nylon 10,10. ieabioenergy.comresearchgate.net |
| 11-Aminododecanoic Acid | Conversion of the terminal double bond to an amine group. ieabioenergy.com | Polyamide | Nylon 11. ieabioenergy.com |
| 12-Hydroxydodecanoic Acid | Hydroboration-oxidation of the double bond. d-nb.info | Polyester | Poly(12-hydroxydodecanoate) |
| Dodecanedioic Acid | Reduction of double bond, then ω-oxidation of the terminal methyl group. | Polyamide, Polyester | Nylon 12,12 |
Biosynthesis, Interconversion, and Metabolic Pathways of 10 Dodecenoic Acid and Its Oxo Metabolites
Endogenous Formation and Isomerization of Oxo-Dodecenoic Acids (e.g., Traumatin (B1237919) Isomers)
Following the initial cleavage of C18 fatty acid hydroperoxides, the resulting C12 oxo-acids undergo further transformations, including isomerization and oxidation, to produce a family of related signaling molecules.
The primary product of the HPL-catalyzed cleavage of 13-HPOD or 13-HPOT is 12-oxo-9(Z)-dodecenoic acid. nih.govnih.govkyoto-u.ac.jp This molecule contains a double bond in the cis (or Z) configuration at the C-9 position. However, this initial product is often unstable and undergoes isomerization.
A key transformation is the shift of the double bond from the C-9 position to the C-10 position, accompanied by a change in configuration from cis to trans (or E). researchgate.netnih.gov This process yields 12-oxo-10(E)-dodecenoic acid, a compound commonly known as traumatin. nih.govusp.br This isomerization from the 9(Z)-isomer to the 10(E)-isomer (traumatin) can occur non-enzymatically, potentially through mechanisms like keto-enol tautomerism. researchgate.netd-nb.info The shape of a trans fatty acid is more linear than its cis isomer, which affects its physical and biological properties. fao.org
In addition to non-enzymatic processes, further enzymatic modifications can occur. In Nicotiana attenuata, it was discovered that the initially formed 12-oxo-9(Z)-dodecenoic acid can be recycled by the enzyme lipoxygenase-2 (NaLOX2). nih.gov This enzymatic recycling results in the production of 9-hydroxy-(10E)-dodecenoic acid (9-OH-traumatin), demonstrating a complex metabolic grid where products can be re-utilized as substrates for further diversification. nih.gov
Configurational and Positional Isomerization Mechanisms and Pathways
Catabolic Pathways and Degradation of Dodecenoic Acids in Biological Systems
The breakdown of dodecenoic acids, including 10-dodecenoic acid, is a crucial process for energy production and cellular homeostasis. This catabolism primarily occurs through beta-oxidation, but alternative routes also exist. Furthermore, the degradation process, particularly under conditions of oxidative stress, can lead to the formation of reactive byproducts.
Beta-oxidation is the principal metabolic pathway for breaking down fatty acids to produce energy. ontosight.ai This process occurs within the mitochondria in eukaryotes and involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA in each cycle. wikipedia.org The acetyl-CoA then enters the citric acid cycle to generate ATP. libretexts.org
For unsaturated fatty acids like this compound, the standard beta-oxidation pathway requires additional auxiliary enzymes to handle the double bond. nih.govontosight.ai The process proceeds normally until the double bond interferes with the standard enzymes. wikipedia.org Specifically, the position and cis configuration of the double bond in many naturally occurring unsaturated fatty acids necessitate the action of isomerases or reductases. libretexts.orgnih.gov For a fatty acid with a double bond at an even-numbered carbon, such as this compound, degradation can involve two alternative pathways after several cycles of beta-oxidation. researchgate.netnih.gov One route uses a reductase and an isomerase, while the other employs an epimerase. nih.gov
Beyond the primary mitochondrial beta-oxidation, alternative degradation routes can process fatty acids. nih.gov These include:
Peroxisomal Beta-Oxidation: This pathway specializes in metabolizing very long-chain fatty acids (VLCFAs) and certain other lipids that cannot be handled by mitochondria. nih.gov
Omega (ω)-Oxidation: Occurring in the endoplasmic reticulum, this is a minor pathway that oxidizes the terminal methyl carbon (the ω-carbon) of a fatty acid. nih.gov It serves to process fatty acids that might otherwise be toxic to the cell in high concentrations. nih.gov
Alpha (α)-Oxidation: This peroxisomal process is primarily used to degrade branched-chain fatty acids, such as phytanic acid derived from chlorophyll. nih.gov
In anaerobic conditions, such as within certain bacterial populations, fatty acid degradation bypasses beta-oxidation and proceeds via hydrolysis, breaking long-chain fatty acids into shorter chains for further metabolism. teamaquafix.com
Table 1: Key Enzyme Classes in the Beta-Oxidation of Unsaturated Fatty Acids
| Enzyme Class | Function | Relevance to Unsaturated Fatty Acids | Citation |
| Acyl-CoA Dehydrogenase | Catalyzes the initial dehydrogenation step, creating a double bond. | Standard enzyme in the core cycle. | aocs.org |
| Enoyl-CoA Hydratase | Adds a water molecule across the double bond. | The standard enzyme cannot act on intermediates from some unsaturated fatty acids. | aocs.org |
| 3-Hydroxyacyl-CoA Dehydrogenase | Dehydrogenates the hydroxyacyl-CoA intermediate. | Standard enzyme in the core cycle. | aocs.org |
| Ketoacyl-CoA Thiolase | Cleaves the ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. | Standard enzyme in the core cycle. | aocs.org |
| Enoyl-CoA Isomerase | Repositions the double bond to allow the cycle to continue. | Essential for processing most unsaturated fatty acids. | wikipedia.orgnih.gov |
| 2,4-Dienoyl-CoA Reductase | Reduces a conjugated double bond system formed during the oxidation of polyunsaturated fatty acids. | Required for polyunsaturated fatty acids to re-enter the main pathway. | wikipedia.orgnih.gov |
During cellular oxidative stress, polyunsaturated fatty acids (PUFAs) are susceptible to lipid peroxidation, a process that generates a variety of reactive aldehydes. nih.govnih.govresearchgate.net These aldehydes are formed from the decomposition of lipid hydroperoxides. mit.edunih.gov
One such reactive aldehyde is 9,12-dioxo-10(E)-dodecenoic acid (DODE) . researchgate.net Research has shown that DODE is a breakdown product derived from the degradation of hydroperoxides of larger fatty acids, such as linoleic acid. mit.edunih.govresearchgate.net Specifically, both 13-hydroperoxy-octadecadienoic acid (13-HPODE) and 9-hydroperoxy-octadecadienoic acid (9-HPODE), which are primary lipid peroxidation products of linoleic acid, can decompose to form DODE. researchgate.netnih.govacs.org This formation can occur through various complex chemical rearrangements. researchgate.netacs.org DODE is a bifunctional electrophile, meaning it is highly reactive and can modify cellular macromolecules like proteins and DNA. nih.govnih.govacs.org The formation of these reactive aldehydes is a significant consequence of oxidative damage in biological systems. nih.govresearchgate.net
Beta-Oxidation and Alternative Degradation Routes
Regulatory Mechanisms Governing Dodecenoic Acid Biosynthesis and Metabolism
The synthesis and breakdown of fatty acids are tightly controlled processes, regulated at multiple levels to respond to the cell's energy status and metabolic needs. ontosight.airesearchgate.net This regulation occurs through transcriptional, post-transcriptional, and post-translational mechanisms, and is influenced by a variety of internal and external signals.
Transcriptional Control: This is a long-term regulatory strategy that involves altering the expression of genes encoding metabolic enzymes. mdpi.com Key transcription factors that govern fatty acid metabolism include:
Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that act as fatty acid sensors. nih.gov PPARα, in particular, is a master regulator of fatty acid catabolism, upregulating genes involved in fatty acid uptake and beta-oxidation. mdpi.comnih.govfrontiersin.org
Sterol Regulatory Element-Binding Proteins (SREBPs): This family of transcription factors primarily controls the expression of genes involved in fatty acid and cholesterol synthesis (lipogenesis). nih.govfrontiersin.org SREBP-1c is a key activator of lipogenic genes. nih.gov
Other Factors: Coactivators like PGC-1α work with PPARs to enhance the expression of genes for fatty acid oxidation and mitochondrial biogenesis. aocs.org
Table 2: Major Transcriptional Regulators of Fatty Acid Metabolism
| Regulator | Family | Primary Function | Target Process | Citation |
| PPARα | Nuclear Receptor | Senses fatty acids and activates gene expression. | Fatty Acid Catabolism (β-Oxidation) | nih.govfrontiersin.org |
| SREBP-1c | Transcription Factor | Responds to insulin (B600854) and glucose levels. | Fatty Acid Anabolism (Synthesis) | nih.govfrontiersin.org |
| PGC-1α | Coactivator | Binds to and enhances the activity of transcription factors. | Mitochondrial Biogenesis, Fatty Acid Oxidation | aocs.org |
Post-Transcriptional Control: This level of regulation occurs after a gene has been transcribed into mRNA and includes mechanisms that affect mRNA processing, stability, and translation.
mRNA Stability: The stability of mRNAs for metabolic enzymes can be actively regulated. For example, the protein Tristetraprolin (TTP) can bind to AU-rich elements in the 3' untranslated region (UTR) of specific mRNAs, such as that for PPARα, and promote their degradation, thereby reducing the rate of fatty acid oxidation. ahajournals.org
microRNAs (miRNAs): These small non-coding RNAs can bind to mRNA molecules and inhibit their translation or promote their degradation. frontiersin.org For instance, several miRNAs have been shown to target the mRNA of CD36, a key fatty acid transporter, thereby regulating fatty acid uptake into the cell. frontiersin.org
Post-Translational Control: This involves the modification of proteins after they have been synthesized, providing a rapid way to alter enzyme activity.
Allosteric Regulation: Metabolic intermediates can directly bind to enzymes and alter their activity. For example, malonyl-CoA, a precursor in fatty acid synthesis, inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports fatty acids into the mitochondria, thus preventing their oxidation. aocs.org
Covalent Modification: The activity of key metabolic proteins is often regulated by the addition or removal of chemical groups. This includes phosphorylation, where enzymes like AMP-activated protein kinase (AMPK) can phosphorylate and inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby shifting metabolism towards oxidation. aocs.org Another example is ubiquitination, which can target proteins like the fatty acid transporter CD36 for degradation. aocs.org
Environmental Cues:
Nutrient Availability: The presence or absence of nutrients is a primary driver of metabolic flux. High glucose levels promote fatty acid synthesis via transcription factors like ChREBP and SREBP, while periods of fasting activate PPARα to increase fatty acid oxidation for energy. nih.govfrontiersin.org
Temperature and pH: In microorganisms, environmental factors like temperature and humidity can significantly influence the growth and metabolic activity of bacteria involved in fermentation, thereby affecting the production of fatty acids and other flavor compounds. frontiersin.org
Quorum Sensing Molecules: In the microbial world, cell-to-cell communication molecules regulate group behaviors. cis-2-dodecenoic acid, a signaling molecule produced by the bacterium Burkholderia cenocepacia, can inhibit the transition to hyphal growth in the fungus Candida albicans, demonstrating how a fatty acid derivative can act as an inter-species environmental cue that alters metabolism and development. mdpi.comresearchgate.netnih.gov
Developmental Cues:
Cell Differentiation and Development: Fatty acid metabolism is tailored to the specific needs of different cell types and developmental stages. For example, fatty acid oxidation is critical for the development of memory CD8+ T cells, while fatty acid synthesis is essential for the proliferation of effector T cells. twincore.de
Plant Development: In plants, the mobilization of stored fatty acids from seed oils is essential to provide energy and carbon skeletons for seedling growth. researchgate.net The wound hormone traumatic acid, which is formed from the autooxidation of 12-oxo-trans-10-dodecenoic acid, is involved in plant development and wound healing responses. oup.comscispace.com
Mechanistic Investigations of Biological Activities of 10 Dodecenoic Acid and Its Oxo Derivatives in Model Systems Excluding Clinical Human Data
Elucidation of Molecular Mechanisms of Action in In Vitro and In Vivo Non-Human Models
Modulation of Intracellular Signaling Pathways and Second Messenger Systems
The fatty acid cis-2-dodecenoic acid, also known as Burkholderia diffusible signal factor (BDSF), is a quorum-sensing signal in Burkholderia cenocepacia. pnas.orgnih.gov This signaling system plays a role in controlling the physiology and virulence of the bacterium. nih.gov The BDSF quorum sensing system's signal receptor, RpfR, degrades intracellular cyclic diguanosine monophosphate (c-di-GMP) when it detects BDSF, indicating a high cell density. pnas.org A global regulator, GtrR, binds to RpfR to control gene expression when BDSF levels are high and intracellular c-di-GMP levels are low. pnas.org In the absence of BDSF, RpfR has low phosphodiesterase activity, leading to the formation of a GtrR-RpfR-c-di-GMP complex that is not proficient in regulating gene expression. pnas.org This demonstrates that RpfR acts as a sensor for both BDSF and c-di-GMP, integrating these signals to fine-tune gene expression. pnas.org
In the context of plant biology, products of the lipoxygenase pathway, including (9Z)-12-hydroxy-9-dodecenoic acid (HDA), have been shown to influence protein phosphorylation. nih.gov Studies on pea plants have shown that HDA and methyl jasmonate (MeJA) can increase protein kinase activity in the presence of cAMP. nih.gov Specifically, HDA enhanced the relative level of phosphorylated polypeptides of 15 and 17 kDa, while both HDA and MeJA increased the levels of 73 and 82 kDa phosphorylated polypeptides. nih.gov
Specific Binding and Interaction with Enzymes, Receptors, and Cellular Proteins
In the bacterium Burkholderia cenocepacia, the quorum sensing signal cis-2-dodecenoic acid (BDSF) is perceived by the transmembrane receptor RpfC, which in turn stimulates its autophosphorylation and subsequent phosphotransfer to RpfG. pnas.org This activates the c-di-GMP phosphodiesterase activity of RpfG. pnas.org The resulting low intracellular levels of c-di-GMP allow the c-di-GMP-binding protein Clp to become an active transcription factor. pnas.org Furthermore, the signal receptor RpfR in B. cenocepacia directly binds BDSF, which stimulates its c-di-GMP phosphodiesterase activity. pnas.org This receptor, RpfR, also forms a complex with a regulator named GtrR to enhance its binding to target gene promoters. pnas.org
In the context of lipid metabolism, the enzyme soluble epoxide hydrolase (sEH) is involved in the metabolism of lipid epoxides. ucanr.edu 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) is a potent inhibitor of sEH. ucanr.edu Derivatives of AUDA have been synthesized to improve their bioavailability while maintaining their inhibitory activity against sEH. ucanr.edu
Studies on the enzyme PvdQ, an N-acyl homoserine lactone acylase, have shown that it can hydrolyze AHLs. pnas.org Crystallographic analysis revealed that the hydrolysis product, dodecanoic acid or 3-oxo-dodecanoic acid, binds within a hydrophobic pocket of the enzyme. pnas.org The carboxylate moiety of the bound fatty acid forms hydrogen bonds with the N-terminal nucleophile and the backbone amide of Valβ70. pnas.org
The hydroperoxide of linoleic acid, 13-HPODE, can degrade to 9,12-dioxo-10(E)-dodecenoic acid (DODE), which is known to readily modify proteins. nih.gov Research has identified numerous proteins in MCF7 cells that are modified by DODE. nih.gov Additionally, the formation of DODE-derived etheno adducts has been observed when 13(S)-HPODE decomposes in the presence of 2'-deoxynucleosides or DNA. researchgate.net
Effects on Gene Expression, Transcriptomic, and Proteomic Profiles
In the bacterium Burkholderia cenocepacia, the quorum sensing signal cis-2-dodecenoic acid (BDSF) and its associated signaling system have distinct and overlapping effects on gene expression when compared to the AHL quorum sensing system. pnas.org The integration of RNA-seq and phenotype analysis has revealed a complex intraspecies signaling network in B. cenocepacia. asm.org The global regulator GtrR, in complex with the BDSF receptor RpfR, controls the expression of genes in response to high BDSF levels. pnas.org
In non-human primate models, proteomic analysis of peripheral blood mononuclear cells during Burkholderia mallei infection has been conducted to identify differentially expressed proteins. frontiersin.org Similarly, the serum proteomic profile of wild stump-tailed macaques infected with malaria parasites has been analyzed, revealing differentially expressed proteins associated with host defense, lipid metabolism, and apoptosis pathways. plos.org
In plant systems, the application of 12-oxo-10E-dodecenoic acid was found to upregulate the expression of certain metabolites in coconut seedlings under room temperature conditions. mdpi.com
Cellular Responses and Biological Processes Studied in Non-Human Biological Systems
Role in Plant Defense Responses, Wound Healing, and Growth Regulation (e.g., Traumatin (B1237919) as Plant Hormone)
10-Dodecenoic acid and its derivatives, notably traumatin (12-oxo-trans-10-dodecenoic acid) and traumatic acid, are recognized as plant hormones involved in wound healing. wikipedia.orgwikipedia.orgnih.gov Traumatin, produced in response to wounding, acts as a precursor to traumatic acid. wikipedia.org These compounds stimulate cell division near a wound site, leading to the formation of a protective callus to heal damaged tissue. wikipedia.org This process of cicatrization is a key plant defense mechanism. nih.gov
Traumatin is a product of the lipoxygenase pathway, derived from the hydroperoxide lyase branch. nih.gov Specifically, it is formed from the cleavage of α-linolenic acid 13-hydroperoxide. nih.gov Its hydroxylated metabolite, 12-oxo-9-hydroxy-(E)-10-dodecenoic acid (9-OH-traumatin), is also found in wounded plant tissues. nih.gov
Beyond wound healing, these oxylipins act as signaling molecules in broader plant defense responses to pathogens and herbivores. nih.govontosight.ai They can initiate the expression of defense genes and contribute to systemic acquired resistance. ontosight.ai For instance, the wound-induced hormone traumatin showed increased induction in soybean following inoculation with Phytophthora sojae. researchgate.net
These compounds also play a role in plant growth and development. ontosight.ai Traumatic acid, for example, may function as a growth hormone, particularly in algae. wikipedia.org Studies on pea roots have shown that 12-hydroxy-9(Z)-dodecenoic acid (12-HDA) can strengthen the growing function, suggesting its role in regulating cell division and promoting growth. researchgate.net
Table 1: Investigated Biological Activities of this compound and its Derivatives in Plants
| Compound | Biological Activity | Model System |
| Traumatin (12-oxo-trans-10-dodecenoic acid) | Wound healing, cell division stimulation | Bean plants wikipedia.orgnih.gov, Soybean researchgate.net |
| Traumatic acid | Wound healing, callus formation, growth hormone | Bean plants wikipedia.org, Algae wikipedia.org |
| 12-oxo-9-hydroxy-(E)-10-dodecenoic acid | Plant defense signaling | General plant response ontosight.ai |
| 12-hydroxy-9(Z)-dodecenoic acid (12-HDA) | Growth regulation, cell division | Pea roots researchgate.net |
| 12-oxo-10E-dodecenoic acid | Upregulation of metabolites | Coconut seedlings mdpi.com |
Investigation of Antimicrobial and Antifungal Mechanisms against Pathogens in Laboratory Settings
Medium-chain fatty acids, including dodecenoic acid and its derivatives, have demonstrated antimicrobial and antifungal properties in various laboratory studies. Dodecanoic acid (lauric acid) has shown significant inhibitory effects on the growth of plant pathogenic fungi such as Pythium ultimum and Rhizoctonia solani. researchgate.netscielo.br
The antimicrobial activity of these fatty acids is often attributed to their ability to disrupt microbial membranes. In the case of Brachyspira hyodysenteriae, the antimicrobial activity of medium-chain fatty acids increases with the length of the carbon chain and at lower pH. mdpi.com Dodecanoic acid was found to be the most potent among the tested medium-chain fatty acids against this bacterium. mdpi.com Sub-inhibitory concentrations of decanoic and dodecanoic acid were also shown to decrease the expression of some virulence genes in a multidrug-resistant strain of B. hyodysenteriae. mdpi.com
Derivatives of dodecenoic acid have also been investigated. For instance, 10-Oxo-11-dodecenoic acid has been reported to possess both antitumor and antifungal activities. Lactic acid bacteria can produce antifungal 3-hydroxy fatty acids, including 3-hydroxy-5-cis-dodecenoic acid, which shows activity against molds and yeasts. asm.org
Table 2: Antimicrobial and Antifungal Activity of Dodecenoic Acid and its Derivatives
| Compound/Source | Target Organism(s) | Observed Effect |
| Dodecanoic acid (Lauric acid) | Pythium ultimum, Rhizoctonia solani | Reduced mycelial growth researchgate.netscielo.br |
| Decanoic and Dodecanoic acid | Brachyspira hyodysenteriae | Direct antimicrobial activity and downregulation of virulence genes mdpi.com |
| 10-Oxo-11-dodecenoic acid | Not specified | Antifungal and antitumor activities |
| 3-hydroxy-5-cis-dodecenoic acid (from Lactobacillus plantarum) | Molds and yeasts | Antifungal activity asm.org |
| Dodecanoic acid derivatives | Candida albicans | Potent antifungal activity researchgate.net |
Studies on Oxidative Stress Induction and Formation of Covalent Adducts with Biomolecules (e.g., DNA, Proteins)
The lipid peroxidation product 9,12-dioxo-10(E)-dodecenoic acid (DODE), an oxo-derivative of this compound, is a reactive α,β-unsaturated aldehyde. nih.gov These types of aldehydes are known to be bifunctional electrophiles capable of forming covalent bonds with biological macromolecules such as DNA and proteins. researchgate.net
Cellular oxidative stress can lead to the damage of biomacromolecules, including polyunsaturated fatty acids (PUFAs). nih.gov The oxidation of PUFAs results in the formation of lipid hydroperoxides, which can then decompose into reactive aldehydes like DODE. nih.govacs.org For instance, the hydroperoxide of linoleic acid, 13-hydroperoxy-octadecadienoic acid (13-HPODE), degrades to form DODE. nih.govacs.org
Protein Adducts:
Studies have demonstrated that DODE readily modifies proteins. nih.govacs.org In one study using MCF7 breast cancer cells, researchers identified 32 primary proteins that were modified by DODE. nih.gov This research confirmed the cellular formation of DODE-protein adducts, suggesting they could serve as potential indicators of oxidative stress. nih.govresearchgate.net The formation of these adducts involves the covalent modification of proteins by the aldehyde groups of DODE. nih.gov DODE was found to be the most reactive aldehyde towards cytochrome c, forming carboxyl ketoamide adducts on lysine (B10760008) residues. acs.org
DNA Adducts:
Reactive aldehydes produced from lipid peroxidation, including DODE, can react with DNA bases to form promutagenic exocyclic DNA adducts. aimspress.comnih.gov These adducts are implicated in the genotoxic and mutagenic effects associated with oxidative stress. aimspress.com The α,β-unsaturated aldehyde structure of compounds like DODE allows them to covalently modify DNA. researchgate.net Specifically, the decomposition of 13(S)-HPODE can lead to the formation of DODE-derived etheno adducts with 2'-deoxynucleosides or DNA. researchgate.net This process highlights a direct mechanism by which lipid peroxidation can lead to DNA damage. aimspress.comnih.gov
Mechanistic Research on Cell Proliferation, Differentiation, and Programmed Cell Death in Cell Line Models
The mTOR signaling pathway is a crucial regulator of cell proliferation, differentiation, and metabolism. nih.gov Inhibition of this pathway has been shown to induce apoptosis in human osteosarcoma cell lines. nih.gov While direct studies on this compound's effect on this pathway are limited, research on related fatty acids and their derivatives provides insight into potential mechanisms. For instance, derivatives of 11-dodecenoic acid, such as 10-Oxo-11-dodecenoic acid, have demonstrated antitumor activity by inhibiting tumor growth in vitro.
In the context of cancer, the induction of apoptosis (programmed cell death) is a key therapeutic strategy. cancerresgroup.usscientificarchives.com Reactive aldehydes, which can be derived from fatty acids, can induce apoptosis in tumor cells by forming DNA adducts. aimspress.com This suggests a potential mechanism by which oxo-derivatives of this compound could influence cell fate. Studies on other fatty acid derivatives have shown they can suppress cell viability and induce cell cycle arrest and apoptosis in cancer cell lines, often associated with the generation of reactive oxygen species (ROS). mdpi.com
Role in Interspecies Chemical Communication and Ecological Interactions
Pheromonal Activity and Chemotactic Responses in Invertebrates
Dodecanoic acid and its derivatives play a role in the chemical communication of various invertebrates. For example, dodecanoic acid itself has been identified as an egg and larval pheromone in the sandfly Phlebotomus papatasi, mediating density-dependent oviposition. sakura.ne.jp In another instance, low concentrations of lauric acid (dodecanoic acid) act as an attractant for root-knot nematodes, while higher concentrations are repellent. frontiersin.org
The structurally related cis-2-dodecenoic acid (BDSF) is a quorum-sensing signal molecule in the bacterium Burkholderia cenocepacia. mdpi.comnih.gov This signaling system is involved in regulating virulence, biofilm formation, and motility. nih.gov While not this compound, this highlights the role of C12 unsaturated fatty acids in microbial communication. The chemical structure of pheromones is critical for their activity, and even small changes can alter their function. researchgate.net
Complex Plant-Microbe and Host-Pathogen Interactions Mediated by Dodecenoic Acids
Fatty acid-based signaling molecules are crucial in mediating interactions between plants and microbes. mdpi.com Diffusible signal factors (DSFs), a family of fatty acid signal molecules, are used by several Gram-negative bacteria to regulate functions like virulence factor production and biofilm formation. mdpi.commdpi.com For example, Xanthomonas campestris produces cis-11-methyl-2-dodecenoic acid, which influences its pathogenicity in plants. mdpi.commdpi.com
Specialized Academic Applications of 10 Dodecenoic Acid and Its Derivatives Excluding Direct Human/clinical Use
Applications in Polymer Science and Sustainable Materials Chemistry
The unique chemical structure of 10-dodecenoic acid, featuring a terminal double bond and a carboxylic acid group, makes it a valuable precursor in the field of polymer science. Its derivatives are actively being researched for creating sustainable materials, contributing to the shift from petroleum-based plastics to bio-based alternatives.
Development of Bio-based Monomers for Sustainable Polymer Synthesis and Bioplastics
Derivatives of this compound serve as key building blocks (monomers) for producing bio-based polymers, particularly polyamides and polyesters. The presence of functional groups at both ends of the carbon chain after modification allows for polymerization into long-chain molecules with desirable properties.
A notable application is in the synthesis of precursors for polyamides, such as nylon-12. Research has demonstrated the development of multi-enzyme cascades to produce 12-aminododecenoic acid from linoleic acid, which involves intermediates like 12-oxo-10(E)-dodecenoic acid. nih.gov This bio-based amino acid is a direct monomer for nylon-12, offering a sustainable alternative to traditional petrochemical routes. Similarly, 11-aminododecenoic acid, derived from the related 10-undecenoic acid, is used in the commercial production of Polyamide 11 (PA 11). biosc.de
In the realm of polyesters, while direct polymerization of this compound is less common, related C12 dicarboxylic acids are crucial. For instance, dodecanedioic acid is a monomer used with glycerol (B35011) to synthesize Poly-Glycerol-Dodecanoate (PGD), a thermosetting biodegradable polyester (B1180765) designed for soft tissue engineering. nih.gov Furthermore, polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters produced by microorganisms, can incorporate various monomer units, including 3-hydroxydodecanoate, to tailor their mechanical and thermal properties. mdpi.com
| Polymer Type | Monomer Derived from C12 Fatty Acid | Resulting Bio-based Polymer | Key Research Finding |
| Polyamide | 12-aminododecenoic acid | Nylon-12 | A three-enzyme cascade was developed to synthesize the monomer from linoleic acid. nih.gov |
| Polyamide | 11-aminododecenoic acid | Polyamide 11 (PA 11) | Commercially produced from castor oil-derived 10-undecenoic acid. biosc.de |
| Polyester | Dodecanedioic acid | Poly-Glycerol-Dodecanoate (PGD) | Creates a biocompatible and biodegradable thermoset polymer for medical applications. nih.gov |
| Polyester | 3-hydroxydodecanoate | Polyhydroxyalkanoate (PHA) | Genetic engineering of bacteria allows for the inclusion of this monomer to modify polymer characteristics. mdpi.com |
Surface Functionalization and Coating Applications in Material Science Research
The amphiphilic nature of this compound—possessing a hydrophilic carboxylic acid head and a long hydrophobic hydrocarbon tail—makes it and other fatty acids suitable for modifying the surfaces of various materials. This functionalization is a key technique in materials science for altering properties like wettability, adhesion, and corrosion resistance.
In this process, the carboxylic acid group acts as an anchor, binding to the surface of a material, often a metal or metal oxide. researchgate.net The long hydrocarbon chains then orient themselves away from the surface, creating a new, nonpolar (hydrophobic) interface. Research has shown that fatty acids can be used to create nonpolar surfaces on calcium carbonate (CaCO₃) powders, which can improve their dispersion in nonpolar polymer matrices. mdpi.com Similarly, self-assembled monolayers (SAMs) of fatty acids have been applied to steel surfaces to create a hydrophobic layer that enhances corrosion resistance. researchgate.net The length of the fatty acid chain and the nature of the anchoring group are critical factors that determine the quality and effectiveness of the resulting coating. researchgate.net
Contributions to Agricultural and Biotechnological Research
This compound and its derivatives, as members of the oxylipin family, are involved in fundamental biological processes in plants. This has led to their investigation for applications in agriculture, including plant growth regulation and the development of environmentally friendly crop protection agents.
Investigation as Plant Growth Regulators and Defense Elicitors in Agronomic Models
A derivative of this compound, 12-oxo-trans-10-dodecenoic acid, is also known as traumatin (B1237919) or traumatic acid. wikipedia.orglarodan.com It is recognized as a potent "wound hormone" in plants. wikipedia.org First isolated from wounded bean plants, this compound stimulates cell division near a trauma site to heal damage and form a protective callus. wikipedia.org Research has shown that 12-oxo-trans-10-dodecenoic acid is a natural compound with growth-regulating properties, and its levels increase when plant tissue is wounded. nih.gov Studies on cucumber hypocotyls demonstrated a growth increase after treatment, suggesting a general influence on plant development. nih.gov
These fatty acid derivatives are part of a broader class of signaling molecules known as oxylipins, which include jasmonic acid. usp.br Oxylipins are crucial for regulating plant defense responses against herbivores and pathogens. researchgate.netnih.gov When a plant is attacked, these signaling molecules can trigger the expression of defense-related genes. usp.broup.com Compounds that trigger such responses are known as elicitors. chemijournal.com The investigation of this compound derivatives as elicitors is part of a strategy to develop agents that can prime plants' natural defense systems, making them more resistant to future attacks. chemijournal.com
| Compound | Role in Plants | Observed Effect | Plant Model |
| 12-oxo-trans-10-dodecenoic acid | Plant wound hormone, Growth regulator | Stimulates cell division at wound sites. wikipedia.org | Bean plants (Phaseolus vulgaris) wikipedia.orgnih.gov |
| 12-oxo-trans-10-dodecenoic acid | Growth regulator | Increased hypocotyl growth. nih.gov | Cucumber (Cucumis sativus) nih.gov |
| Plant Oxylipins (general class) | Defense Elicitors | Induce expression of defense-related genes. usp.br | General plant models |
Development of Environmentally Benign Bio-pesticides and Crop Protection Agents (Mechanistic Studies)
Beyond signaling, certain fatty acids and their derivatives exhibit direct antimicrobial and insecticidal activity, making them candidates for environmentally benign biopesticides. atamanchemicals.comgoogle.com The saturated counterpart, dodecanoic acid (lauric acid), has well-documented antimicrobial properties against various gram-positive bacteria and some fungi and viruses. atamanchemicals.comatamanchemicals.com
Mechanistic studies on plant oxylipins have shown that many possess direct antimicrobial effects. A large-scale screening of 43 natural oxylipins against 13 different plant pathogens found that a majority could inhibit the growth of at least one microbe. nih.gov This suggests that part of their role in plant defense is to act directly against invading pathogens. nih.gov For example, dodecanoic acid produced by endophytic fungi has been reported to have insecticidal activity. jbiopest.com The development of fatty acid-based biopesticides is an active area of research, aiming to provide effective crop protection with lower environmental impact compared to conventional synthetic pesticides. google.comresearchgate.net
Enhanced Production of High-Value Metabolites in Engineered Biorefineries
The drive toward sustainable, bio-based economies has positioned engineered microorganisms as crucial cell factories for producing valuable chemicals from renewable feedstocks. acs.org Within this paradigm, this compound and its parent compound, dodecanoic acid, serve as targets for production and as precursors for a variety of high-value metabolites. Research has focused on engineering microbial chassis, such as Escherichia coli and Pseudomonas putida, to efficiently synthesize C12 fatty acids and their derivatives. oup.comwur.nl
Metabolic engineering strategies often involve the heterologous expression of specific enzymes and the modification of native metabolic pathways. For instance, to produce dodecanoic acid, a C12-specific fatty acid thioesterase from bay laurel has been expressed in Cupriavidus necator, a metabolically versatile bacterium. oup.com In E. coli, the co-expression of acetyl-CoA carboxylase (ACCase) and a leaderless acyl-CoA thioesterase ('TesA), coupled with the knockout of the acyl-CoA synthetase (FadD) to block the β-oxidation pathway, has been shown to efficiently produce free fatty acids, including C12 variants. d-nb.infonih.gov
These engineered strains can then be used to produce valuable derivatives. By introducing a fatty acid hydroxylase (CYP102A1) from Bacillus megaterium, an engineered E. coli strain was able to convert synthesized free fatty acids into hydroxy fatty acids (HFAs). d-nb.info Fed-batch fermentation of such a strain yielded 548 mg/L of HFAs, which included 11-hydroxydodecanoic acid. d-nb.info Similarly, engineered P. putida has been developed to convert C6–C10 fatty acids into their corresponding fatty alcohols and esters, which have broad applications in surfactants, lubricants, and as flavor and fragrance substances. wur.nl Another approach utilized an engineered P450 monooxygenase in E. coli to produce ω-hydroxy dodecanoic acid from dodecanoic acid, achieving a titer of 4 g/L in a two-phase system designed to mitigate substrate insolubility and product toxicity. nih.gov
These bio-based products are considered high-value metabolites due to their applications in polymers, lubricants, and other industrial products, offering a renewable alternative to petroleum-derived chemicals. d-nb.infoieabioenergy.com
Table 1: Examples of Engineered Biorefinery Production of C12 Fatty Acid Derivatives
| Engineered Organism | Key Genetic Modifications | Substrate | Primary C12-Related Product | Reference |
|---|---|---|---|---|
| Escherichia coli | Co-expression of ACCase, 'TesA; Knockout of FadD; Expression of CYP102A1 | Glucose | 11-Hydroxydodecanoic acid | d-nb.info |
| Escherichia coli | Expression of engineered P450 monooxygenase (CYP153A) and outer membrane transporter (AlkL) | Dodecanoic acid methyl ester | ω-hydroxy dodecanoic acid | nih.gov |
| Pseudomonas putida | Expression of carboxylic acid reductase, phosphopantetheinyl transferase, alcohol acetyltransferase | C6-C10 Fatty Acids | Fatty alcohols and acetate (B1210297) esters | wur.nl |
Research in Food Science and Flavor Chemistry (Mechanistic/Analytical Focus)
Role as Precursors or Modulators of Natural Aroma and Flavor Compounds
Beyond its direct contribution, this compound is a precursor in pathways that generate other potent aroma compounds. A key derivative, 12-oxo-trans-10-dodecenoic acid, also known as traumatin, is formed from the oxidation of polyunsaturated fatty acids. scispace.comoup.com This compound and its formation are linked to the generation of C6 aldehydes like hexanal (B45976), which are responsible for the characteristic "green" and grassy notes associated with freshly cut plant tissues and are significant components of the aroma of many fruits and vegetables. scispace.comresearchgate.net The enzymatic and auto-oxidative processes that lead to these compounds are critical in the flavor development of products such as cheese, where fatty acids are precursors to esters, aldehydes, and methyl ketones. mdpi.com
Table 2: Reported Aroma Characteristics of Dodecenoic Acid Isomers
| Compound | Reported Aroma/Flavor Contribution | Reference |
|---|---|---|
| 7-Dodecenoic acid | Can improve milk fat and oily feelings | google.com |
| 8-Dodecenoic acid | Can improve milk fat and oily feelings | google.com |
| 9-Dodecenoic acid | Can improve milk fat and oily feelings | google.com |
Studies on Lipid Oxidation Mechanisms and Their Impact on Food Quality and Stability
Lipid oxidation is a primary cause of food quality deterioration, leading to off-flavors, loss of nutritional value, and reduced shelf-life. pan.olsztyn.plfrontiersin.orgresearchgate.net The process can occur through autoxidation, photo-oxidation, or enzyme-catalyzed reactions. nih.govcabidigitallibrary.org Unsaturated fatty acids are particularly susceptible to these processes. pan.olsztyn.pl
Mechanistic studies have shown that this compound derivatives are products of the lipid oxidation cascade. Specifically, 12-oxo-trans-10-dodecenoic acid (traumatin) has been identified as an oxidation product of polyunsaturated fatty acids like linoleic acid in plant tissues. scispace.comoup.com The pathway involves the action of the enzyme hydroperoxide lyase on a fatty acid hydroperoxide (e.g., 13-hydroperoxyoctadecadienoic acid, 13-HPODE), which cleaves the molecule to produce a C6 aldehyde (hexanal) and a C12 oxo-acid, 12-oxo-9(Z)-dodecenoic acid. d-nb.inforesearchgate.net This C12 compound can then isomerize non-enzymatically to the more stable 12-oxo-trans-10-dodecenoic acid. d-nb.info
Research has confirmed that this process is initiated upon wounding or processing of plant tissues, which increases endogenous hydroperoxide lyase activity. scispace.com While no enzymatic synthesis of traumatic acid was observed, its formation increased with rapid stirring and the presence of oxygen, confirming that it arises from the autooxidation of its precursor, 12-oxo-trans-10-dodecenoic acid. oup.com The generation of these oxidation products directly impacts food quality by creating potent flavor and off-flavor compounds. nih.gov The accumulation of aldehydes and other secondary oxidation products can lead to rancidity, which severely limits the stability and consumer acceptability of fat-containing foods. ua.es
Table 3: Key Compounds in the Lipid Oxidation Pathway Leading to this compound Derivatives
| Precursor | Intermediate Product | Key Enzyme | C12 Product | Final C12 Derivative (via Isomerization/Oxidation) | Reference |
|---|
Environmental Fate, Transport, and Ecotoxicological Research of Dodecenoic Acids
Biodegradation Pathways and Kinetics in Environmental Compartments
Biodegradation is a primary mechanism for the removal of fatty acids from the environment. This process is influenced by the chemical structure of the acid and various environmental conditions.
The microbial breakdown of fatty acids is a fundamental process in carbon cycling. While specific kinetic data for 10-dodecenoic acid is not extensively documented, the degradation pathways for similar unsaturated fatty acids are well-studied and provide a strong basis for understanding its fate. Microorganisms in soil, water, and sediment possess diverse enzymatic capabilities to metabolize these compounds. nih.gov
The primary pathways for microbial degradation of unsaturated fatty acids like this compound are expected to involve:
β-Oxidation: This is a major pathway where the fatty acid chain is shortened by two carbons at a time, producing acetyl-CoA, which enters central metabolic pathways. For unsaturated acids, additional enzymes like isomerases are required to handle the double bond. europa.eu
Hydration: The double bond can be hydrated to form a hydroxyl group. For instance, some bacteria can hydrate (B1144303) the C9-C10 double bond of oleic acid to form 10-hydroxystearic acid. tandfonline.com A similar mechanism could potentially convert this compound to 10-hydroxydodecanoic acid.
Oxidation: The formed hydroxyl group can be further oxidized to a keto group. Micrococcus luteus, for example, metabolizes oleic acid to 10-oxostearic acid. tandfonline.com
Mineralization: Ultimately, these degradation processes can lead to the complete breakdown of the fatty acid into carbon dioxide and water. nih.gov
The rate and extent of biodegradation are dependent on a variety of environmental factors. frontiersin.org Key factors include the availability of oxygen, temperature, pH, and the presence of essential nutrients like nitrogen and phosphorus, which are necessary for microbial growth and enzymatic activity. frontiersin.org The presence of a diverse and adapted microbial community is also crucial for efficient degradation. nih.gov
For example, studies on other C12 fatty acids show they are readily biodegradable. europa.eu Fungi, in particular, have been shown to metabolize related C12 compounds. Penicillium chrysogenum can transform trans-2-dodecenal (B1235498) into trans-3-dodecenoic acid. koreascience.kr
Table 1: Factors Influencing Microbial Degradation of Fatty Acids
| Factor | Influence on Degradation Rate | Reference |
| Oxygen Availability | Aerobic conditions generally favor faster degradation rates for fatty acids. | frontiersin.org |
| Temperature | Optimal temperatures enhance microbial metabolic activity and degradation kinetics. | frontiersin.org |
| pH | Most microbial degradation occurs optimally within a pH range of 6.5 to 8.5. | frontiersin.org |
| Nutrient Availability | Adequate levels of nitrogen and phosphorus are essential for microbial growth and efficient degradation. | frontiersin.org |
| Microbial Community | The presence of adapted microorganisms with the necessary enzymatic machinery is critical. | nih.gov |
| Soil/Sediment Type | Soil texture can affect the bioavailability of the compound to microorganisms. | frontiersin.org |
In addition to biological breakdown, abiotic processes can contribute to the transformation of this compound in the environment.
Photodegradation: In the atmosphere, unsaturated fatty acids are susceptible to degradation by reacting with hydroxyl (OH) radicals. openrepository.com The presence of double bonds makes them more reactive than their saturated counterparts. europa.euopenrepository.com The atmospheric half-life for fatty acids generally decreases as the carbon chain length increases and as the number of double bonds increases. europa.eu Therefore, this compound is expected to undergo photodegradation in the atmosphere. In aquatic systems, direct photolysis is not considered a major degradation route for fatty acids, as biotic degradation is the predominant process. europa.eu
Hydrolysis: Hydrolysis is the cleavage of chemical bonds by the addition of water. For fatty acid esters, this can be a significant process, especially under acidic or alkaline conditions. nih.gov However, for free fatty acids like this compound, hydrolysis of the carboxylic acid group itself is not a relevant environmental degradation pathway under typical environmental pH conditions (pH 7-8). europa.eueuropa.eu The molecule is considered abiotically stable in water with respect to hydrolysis. europa.eu
Table 2: Summary of Abiotic Transformation Processes for Unsaturated Fatty Acids
| Process | Environmental Compartment | Relevance for this compound | Reference |
| Photodegradation | Atmosphere | Considered a relevant transformation pathway, reacting with OH radicals. | europa.euopenrepository.com |
| Photodegradation | Water/Soil | Not expected to be a significant process compared to biodegradation. | europa.eu |
| Hydrolysis | Water/Soil | Not considered a relevant degradation pathway under normal environmental conditions. | europa.eueuropa.eu |
Microbial Degradation in Soil, Water, and Sediment Systems
Bioaccumulation and Biotransformation Studies in Non-Human Organisms (Research Models)
Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all environmental sources. It is a function of uptake, distribution, metabolism, and excretion.
Once taken up by an organism, fatty acids can be metabolized for energy, incorporated into lipids (such as cell membranes or storage fats), or transformed into other bioactive molecules. europa.eu While specific data on this compound is limited, studies on related C12 fatty acids provide insight into its likely metabolic fate.
In microorganisms and mammals, the primary metabolic pathways for fatty acids are β-oxidation for energy production and ω-oxidation. europa.eumdpi.com Engineered yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli) have been used as whole-cell biocatalysts to transform dodecanoic acid (the saturated C12 analogue) into ω-hydroxy dodecanoic acid and subsequently into 1,12-dodecanedioic acid via the ω-oxidation pathway. mdpi.comresearchgate.netnih.gov This demonstrates a potential biotransformation route for the carbon chain of this compound.
In plants, fatty acid metabolism is crucial for responding to environmental stress. mdpi.commdpi.com For instance, wounding in plants can trigger the hydroperoxide lyase (HPL) pathway, which cleaves C18 fatty acids into smaller molecules. nih.gov This process is known to produce 12-oxo-(Z)-9-dodecenoic acid (traumatin) and its derivatives, such as 12-oxo-9-hydroxy-(E)-10-dodecenoic acid, which have roles in plant defense. nih.govwikipedia.org These compounds are structurally related to this compound.
The potential for bioaccumulation is generally low for readily metabolizable fatty acids. A study on sodium laurate (a C12 fatty acid salt) showed negligible bioaccumulation potential in fish, with a bioconcentration factor (BCF) estimated at 225 L/kg. europa.eu Because fatty acids are essential components of metabolism and are stored as energy reserves (triglycerides), they are not typically considered to biomagnify in the same way as persistent organic pollutants. europa.eu
The movement of chemical substances through a food web is known as trophic transfer. Fatty acids are fundamental biomolecules that are transferred from primary producers (like algae) to consumers at higher trophic levels. frontiersin.orgnih.gov The composition of fatty acids in a consumer often reflects its diet, making them useful as trophic biomarkers. researchgate.net
In aquatic ecosystems, essential long-chain polyunsaturated fatty acids (LC-PUFAs) are efficiently transferred and retained up the food chain. frontiersin.orgnih.gov Shorter-chain monounsaturated fatty acids like this compound are also transferred from prey to predator. Upon consumption, these fatty acids can either be directly incorporated into the predator's tissues, be modified (e.g., elongated or desaturated), or be catabolized for energy. royalsocietypublishing.org
Uptake, Distribution, and Metabolism in Aquatic and Terrestrial Organisms
Methodological Frameworks for Assessing Environmental Behavior and Impact in Research Contexts
Assessing the environmental risk of a chemical like this compound involves a structured framework that evaluates both its potential hazards and the extent of environmental exposure. dcceew.gov.au This process, known as Environmental Risk Assessment (ERA), is used by regulatory bodies to manage chemical safety. canada.casantos.comheraproject.com
The ERA framework typically consists of four main steps:
Hazard Identification: This step determines the potential adverse effects a substance can cause. For an environmental assessment, this includes evaluating its persistence, bioaccumulation potential, and toxicity (PBT) to aquatic and terrestrial organisms.
Dose-Response Assessment (Hazard Characterization): This step quantifies the relationship between the dose or concentration of the substance and the incidence of adverse effects. This involves determining endpoints like the No-Observed-Effect Concentration (NOEC) or the concentration that is lethal to 50% of a test population (LC50).
Exposure Assessment: This step estimates the concentration of the substance that environmental compartments (water, soil, air) and organisms are likely to be exposed to. It considers the substance's release rates, fate, and transport properties.
Risk Characterization: This final step integrates the hazard and exposure assessments to estimate the probability of adverse effects occurring in the environment. This is often done by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).
Future Research Directions and Emerging Paradigms for 10 Dodecenoic Acid Studies
Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding
A comprehensive understanding of the biological significance of 10-dodecenoic acid can be achieved by moving beyond single-endpoint assays and embracing a systems-level perspective. Multi-omics technologies, which involve the large-scale analysis of biological molecules, offer a powerful framework for this purpose. nih.gov Metabolomics, the study of small molecules or metabolites, provides a direct snapshot of the biochemical activity and status of a cell or organism. nih.govresearchgate.net Integrating metabolomics with genomics (the study of genes), transcriptomics (the study of RNA transcripts), and proteomics (the study of proteins) can elucidate the complex interactions that define the role of this compound. nih.gov
For instance, a research approach could involve exposing a biological system (e.g., cell cultures, plant tissues, or microorganisms) to this compound and subsequently performing a multi-omics analysis.
Metabolomics would quantify the changes in this compound itself and its downstream metabolic products, revealing its metabolic fate. mdpi.com Studies on related fatty acids, such as dodecanoic acid, have already been integrated into multi-omics analyses to understand their role in conditions like metabolic dysfunction-associated steatotic liver disease. asm.orgnih.gov
Transcriptomics (via RNA-seq) and Proteomics (via mass spectrometry) would identify which genes and proteins are upregulated or downregulated in response to the compound. This could reveal the signaling pathways and cellular machinery that are modulated by this compound.
By correlating these datasets, researchers can construct comprehensive models of the compound's mechanism of action, identifying its primary targets and downstream effects at a systemic level. This approach is crucial for understanding its function in both health and disease contexts. nih.gov
Advanced Computational Chemistry and Chemoinformatics for Predictive Modeling of Properties and Activities
Advanced computational methods are pivotal in accelerating the discovery and characterization of chemical compounds. Chemoinformatics applies informatics tools to chemical problems, with a strong emphasis on manipulating chemical structure information. diva-portal.org For this compound, these tools can be used to develop predictive models for its physicochemical properties and biological activities, a process known as Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) modeling. diva-portal.org
This process begins with the calculation of molecular descriptors from the compound's two-dimensional or three-dimensional structure. These descriptors quantify various aspects of the molecule, such as its size, shape, electronic properties, and lipophilicity. Machine learning algorithms can then be trained on datasets of known compounds to find mathematical relationships between these descriptors and a specific property or activity. nih.gov For this compound, this could predict its solubility, boiling point, potential for binding to specific protein targets, or even its metabolic stability before extensive laboratory experiments are conducted.
| Molecular Descriptor Type | Examples | Predicted Properties | Reference |
|---|---|---|---|
| Topological | Connectivity Indices, Wiener Index | Boiling point, Viscosity | diva-portal.org |
| Electronic | Dipole Moment, Partial Charges | Reactivity, Intermolecular Interactions | diva-portal.org |
| Physicochemical | AlogP (Lipophilicity), TopoPSA (Polar Surface Area) | Membrane permeability, Bioavailability | naturalproducts.net |
| Structural | Molecular Weight, Rotatable Bond Count, Fsp3 | Drug-likeness (Lipinski's Rule of Five) | naturalproducts.net |
By leveraging these predictive models, research efforts can be more focused, prioritizing the experimental validation of the most promising predicted activities and reducing the time and resources spent on less viable avenues.
Implementation of Green Chemistry Principles and Sustainable Practices in Synthesis and Production
As the demand for specialty chemicals grows, so does the need for environmentally responsible production methods. Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epitomejournals.com Future research on this compound must incorporate these principles into its synthesis and production.
Traditional organic synthesis often relies on harsh reagents and petroleum-based starting materials. A greener approach to producing this compound could involve:
Biocatalysis: Utilizing enzymes or whole-cell systems to perform specific chemical transformations. For example, research has demonstrated the production of dodecanedioic acid from plant-oil derivatives using the yeast Candida tropicalis. nih.gov Similar biocatalytic routes, potentially using engineered microorganisms, could be developed for this compound. Enzymatic cascades starting from renewable feedstocks like safflower oil have also been used to synthesize related C12 compounds like 12-oxo-9(Z)-dodecenoic acid. d-nb.info
Renewable Feedstocks: Using plant oils or other bio-based materials as the starting point for synthesis instead of petrochemicals. Dodecanoic acid, the saturated analogue, is abundant in coconut and palm kernel oil, which could potentially be modified to produce this compound. mdpi.comatamanchemicals.com
Eco-friendly Catalysts: Employing catalysts that are highly efficient and can be easily recovered and reused. Studies on the hydrogenation of dodecanoic acid have identified promising catalysts like Iridium supported on Niobium pentoxide (Ir/Nb2O5) for the sustainable production of fatty alcohols. mdpi.com Similar catalytic systems could be explored for reactions involving this compound.
Adopting these sustainable practices would not only minimize the environmental impact of producing this compound but also align with the growing industrial demand for "green" chemicals. nih.gov
Exploration of Novel Biological Functions and Uncharted Biotechnological Potentials
While some functions of related C12 fatty acids are known, the specific biological roles and biotechnological applications of this compound remain largely uncharted territory. Future research should aim to explore these novel potentials systematically.
A key starting point is its structural relationship to traumatin (B1237919) (12-oxo-trans-10-dodecenoic acid), a known plant wound hormone that promotes cell division in damaged tissues. ontosight.ai This suggests that this compound itself could be a precursor or a signaling molecule within plant defense pathways. nih.gov Research could investigate its ability to induce resistance to pathogens or pests, potentially leading to the development of new agrochemicals. ontosight.ai
Beyond agriculture, other potential applications include:
Flavors and Fragrances: A patent has indicated that this compound possesses unique aroma characteristics, such as green, cucurbit-like, and oily notes, and can be used to improve and sustain the aroma in foods, drinks, and cosmetics. google.com
Biomaterials: Fatty acids are valuable precursors for the synthesis of polymers and other materials. ontosight.ai The unique position of the double bond in this compound offers a reactive site for polymerization or other chemical modifications to create novel bioplastics or lubricants.
Therapeutics: Derivatives of similar fatty acids have shown potential antitumor and antifungal activities. Systematic screening of this compound and its derivatives against various cell lines and microbial strains could uncover new therapeutic leads.
Transdisciplinary Research Initiatives for Holistic Compound Characterization and Application Development
To fully realize the potential of this compound, a holistic approach that transcends traditional disciplinary boundaries is essential. Transdisciplinary research involves collaboration between academic researchers from various fields and non-academic stakeholders, such as industry partners, government agencies, and NGOs, to solve complex, real-world problems. ehl.educouncil.science
A transdisciplinary initiative for this compound would assemble a diverse team to bridge the gap between fundamental discovery and practical application.
| Discipline/Stakeholder | Role in this compound Research |
|---|---|
| Organic & Green Chemists | Develop and optimize sustainable synthesis and production methods. |
| Biologists & Biochemists | Elucidate biological functions and mechanisms of action in various organisms. |
| Computational Scientists | Perform predictive modeling of properties and activities; analyze multi-omics data. |
| Chemical & Materials Engineers | Scale up production processes; develop novel biomaterials and polymers. |
| Agricultural Scientists | Test applications as a plant growth regulator or crop protection agent. |
| Industrial Partners (e.g., Cosmetics, Food, Chemical) | Guide research toward commercially viable products; facilitate market entry. |
Such a collaborative framework ensures that research is not only scientifically rigorous but also relevant and actionable. council.science By aligning the goals of discovery, development, and application from the outset, transdisciplinary teams can accelerate the translation of scientific knowledge about this compound into tangible technological and commercial innovations.
Q & A
Q. What validated assays are suitable for evaluating the antimicrobial activity of this compound?
- Methodology: Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and account for solvent cytotoxicity via cell viability assays (MTT/PrestoBlue) .
- Experimental Design: Standardize inoculum density and culture media to minimize variability. Triplicate trials with blinded data collection reduce bias .
Advanced Research Questions
Q. How do structural isomers of this compound (e.g., cis vs. trans) differentially modulate lipid membrane dynamics in bacterial pathogens?
- Methodology: Apply molecular dynamics (MD) simulations with GROMACS to model isomer interactions with lipid bilayers. Validate predictions via fluorescence anisotropy assays measuring membrane fluidity changes .
- Data Interpretation: Contrast simulation data with experimental results to resolve contradictions (e.g., unexpected permeability effects due to isomer aggregation) .
Q. What mechanisms underlie contradictory reports on this compound’s pro- vs. anti-inflammatory effects in mammalian cells?
- Methodology: Conduct dose-response studies in primary macrophages, measuring cytokine release (ELISA) and NF-κB activation (luciferase reporter assays). Compare results across cell lines (e.g., RAW264.7 vs. primary cells) to identify model-specific biases .
- Contradiction Analysis: Use systematic reviews (PRISMA guidelines) to meta-analyze literature, identifying confounding variables (e.g., serum content in culture media) .
Q. How can multi-omics approaches resolve the metabolic fate of this compound in vivo?
- Methodology: Combine stable isotope tracing (¹³C-labeled this compound) with LC-MS metabolomics to track incorporation into lipid pools. Pair with transcriptomics (RNA-seq) to identify regulatory pathways .
- Data Integration: Employ bioinformatics tools (e.g., MetaboAnalyst, KEGG Mapper) to correlate metabolite shifts with gene expression networks .
Q. What strategies mitigate oxidative degradation of this compound in long-term pharmacological studies?
- Methodology: Test antioxidants (e.g., BHT, α-tocopherol) in storage formulations using accelerated stability testing (ICH Q1A guidelines). Monitor degradation products via high-resolution LC-MS and quantify efficacy via radical scavenging assays (DPPH/ABTS) .
- Experimental Design: Use response surface methodology (RSM) to optimize stabilizer concentrations and pH conditions .
Methodological Frameworks
Q. How to formulate a FINER-compliant research question for studying this compound’s role in biofilm inhibition?
- Framework Application:
- Feasible : Ensure access to biofilm models (e.g., Staphylococcus aureus biofilms on catheter segments).
- Novel : Investigate synergies with conventional antibiotics (e.g., vancomycin).
- Ethical : Use non-pathogenic surrogate strains for preliminary screens.
- Relevant : Align with antimicrobial resistance (AMR) research priorities .
Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound toxicity assays?
- Methodology: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Assess goodness-of-fit via Akaike Information Criterion (AIC). Bootstrap resampling quantifies confidence intervals for EC₅₀ values .
Q. How to design a replication study addressing inconsistencies in this compound’s cytotoxicity across cancer cell lines?
- Methodology: Adopt the same cell lines (e.g., MCF-7, HeLa) and culture conditions as original studies. Pre-register protocols on Open Science Framework (OSF) to enhance transparency. Use Bayesian meta-analysis to quantify reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
